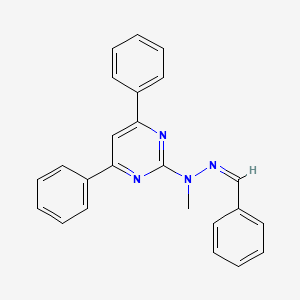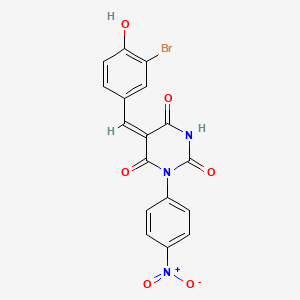
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is a protein responsible for the transport of glutamate, the main excitatory neurotransmitter in the brain. In
作用机制
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide acts as a competitive inhibitor of VGLUT1 by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into synaptic vesicles, leading to a decrease in glutamate release at the synapse. This mechanism of action has been confirmed by electrophysiological recordings and imaging studies in vitro and in vivo.
Biochemical and Physiological Effects:
The inhibition of VGLUT1 by N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide reduces glutamate release, which leads to a decrease in excitatory synaptic transmission. This has been associated with a decrease in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has also been shown to reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs), which are a measure of synaptic activity.
实验室实验的优点和局限性
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of VGLUT1, which allows for the specific investigation of the role of this transporter in the brain. It is also a potent inhibitor, with an IC50 value of 3.7 nM, which means that it can be used at low concentrations. However, there are also limitations to the use of N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide. It is a relatively new compound, and its long-term effects on neuronal function and behavior are not yet known. Additionally, the inhibition of VGLUT1 may have compensatory effects on other neurotransmitter systems, which could confound the interpretation of results.
未来方向
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has opened up new avenues for research on the role of VGLUT1 in the brain. There are several future directions for the use of this compound. One area of research is the investigation of the role of VGLUT1 in specific brain regions, such as the prefrontal cortex and the amygdala, which are involved in cognitive and emotional processes. Another area of research is the use of N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide in animal models of neurological disorders, such as epilepsy and Parkinson's disease, which are characterized by alterations in glutamatergic transmission. Furthermore, the development of new compounds based on N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide could lead to the discovery of more potent and selective inhibitors of VGLUT1, which could have therapeutic applications in the treatment of neurological disorders.
合成方法
The synthesis of N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide involves the reaction of 2,5-difluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been described in detail in a scientific publication by Gundersen et al. (2015).
科学研究应用
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has been used extensively in scientific research to investigate the role of VGLUT1 in the brain. VGLUT1 is predominantly expressed in the cortex, hippocampus, and cerebellum, and is involved in the regulation of synaptic plasticity, learning, and memory. N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has been shown to selectively inhibit VGLUT1 without affecting other transporters, such as VGLUT2 and VGLUT3. This makes it a valuable tool for studying the specific role of VGLUT1 in these brain regions.
属性
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c1-10-3-2-4-11(7-10)8-15(19)18-14-9-12(16)5-6-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXKMUTNFBSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5303166.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5303173.png)
![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5303195.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303201.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
